![molecular formula C8H5BrFN B1444380 6-bromo-7-fluoro-1H-indole CAS No. 936901-94-9](/img/structure/B1444380.png)
6-bromo-7-fluoro-1H-indole
Overview
Description
6-Bromo-7-fluoro-1H-indole is a compound with the molecular formula C8H5BrFN . It is used in the preparation of inhibitors of cyclin-dependent kinase 7 (CDK7) .
Molecular Structure Analysis
The molecular structure of 6-bromo-7-fluoro-1H-indole consists of a benzene ring fused to a pyrrole ring . The InChI code for this compound is1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
. Physical And Chemical Properties Analysis
6-Bromo-7-fluoro-1H-indole has a molecular weight of 214.03 g/mol . It has a topological polar surface area of 15.8 Ų and a complexity of 153 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications
Antiviral Applications
Indole derivatives, including 6-bromo-7-fluoro-1H-indole, have shown significant antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as potent antiviral agents .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory properties . The presence of the indole nucleus in these compounds contributes to their anti-inflammatory activity, making 6-bromo-7-fluoro-1H-indole a potential candidate for the development of new anti-inflammatory drugs .
Anticancer Applications
Indole derivatives have shown promising results in the field of cancer research . They have been found to exhibit anticancer activities, suggesting that 6-bromo-7-fluoro-1H-indole could potentially be used in the development of new anticancer drugs .
Antimicrobial Applications
The antimicrobial activity of indole derivatives is another significant area of application . Given this, 6-bromo-7-fluoro-1H-indole could be explored for its potential antimicrobial properties .
Use in Organic Synthesis
6-bromo-7-fluoro-1H-indole can serve as an important raw material and intermediate in organic synthesis . It can be used in the synthesis of various complex molecules, contributing to the development of pharmaceuticals, agrochemicals, and dyestuffs .
Role in Multicomponent Reactions
1H-Indole-3-carbaldehyde and its derivatives, which could potentially include 6-bromo-7-fluoro-1H-indole, play a crucial role in multicomponent reactions . These reactions are a sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This makes 6-bromo-7-fluoro-1H-indole a valuable compound in the field of green chemistry .
Safety And Hazards
The safety information for 6-bromo-7-fluoro-1H-indole indicates that it is classified under the GHS07 hazard pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Indole derivatives, including 6-bromo-7-fluoro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their diverse pharmacological activities and potential therapeutic applications . Future research may focus on exploring the potential of indole derivatives in drug discovery and development .
properties
IUPAC Name |
6-bromo-7-fluoro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRUCEJALUGDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731074 | |
Record name | 6-Bromo-7-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-7-fluoro-1H-indole | |
CAS RN |
936901-94-9 | |
Record name | 6-Bromo-7-fluoro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936901-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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